REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[C:9]([CH:10]=[O:11])=[CH:8][C:7]([CH3:12])=[CH:6][N:5]=1>CO>[Cl:3][C:4]1[C:9]([CH2:10][OH:11])=[CH:8][C:7]([CH3:12])=[CH:6][N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1C=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mass was further stirred for 2 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the mass was quenched with water (25 ml)
|
Type
|
EXTRACTION
|
Details
|
The mass was extracted with ethyl acetate (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue so obtained
|
Type
|
CUSTOM
|
Details
|
was subjected to chromatographic purification on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1CO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |